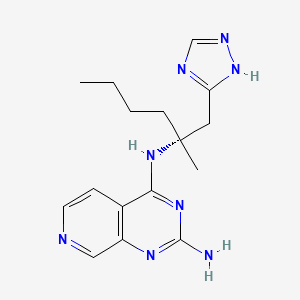
TLR8 agonist 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TLR8 agonist 2: is a small molecule that selectively activates Toll-like receptor 8 (TLR8). Toll-like receptors are a family of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating immune responses . This compound has shown potential in various therapeutic applications, particularly in cancer immunotherapy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of TLR8 agonist 2 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the reaction of compound 8 with 1-azido-4-chlorobenzene under specific conditions to yield the desired product . The reaction conditions typically include the use of solvents like chloroform and methanol, and the reaction is carried out at controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization and chromatography are employed to purify the final product .
化学反应分析
Types of Reactions: TLR8 agonist 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenated compounds . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while substitution reactions may produce halogenated analogs .
科学研究应用
Chemistry: In chemistry, TLR8 agonist 2 is used as a model compound to study the activation of Toll-like receptors and their role in immune responses .
Biology: In biology, this compound is employed to investigate the mechanisms of innate immunity and the role of TLR8 in recognizing viral and bacterial pathogens .
Medicine: In medicine, this compound has shown promise in cancer immunotherapy by activating immune cells and enhancing the efficacy of immune checkpoint inhibitors . It is also being explored for its potential in treating infectious diseases and autoimmune disorders .
Industry: In the pharmaceutical industry, this compound is used in the development of novel therapeutics targeting the immune system. Its ability to modulate immune responses makes it a valuable tool in drug discovery and development .
作用机制
TLR8 agonist 2 exerts its effects by binding to Toll-like receptor 8, which is located in the intracellular endosomes of immune cells . Upon binding, TLR8 undergoes conformational changes that trigger a signaling cascade, leading to the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines . This activation enhances the immune response against pathogens and tumors .
相似化合物的比较
DN052: A highly potent and selective TLR8 agonist with strong in vitro and in vivo activity.
ZG0895: A selective and potent TLR8 agonist used in cancer immunotherapy.
Uniqueness: TLR8 agonist 2 is unique in its ability to selectively activate TLR8 without affecting other Toll-like receptors. This selectivity reduces the risk of off-target effects and enhances its therapeutic potential . Additionally, this compound has shown favorable pharmacokinetic and safety profiles, making it a promising candidate for clinical development .
属性
分子式 |
C16H22N8 |
|---|---|
分子量 |
326.40 g/mol |
IUPAC 名称 |
4-N-[(2R)-2-methyl-1-(1H-1,2,4-triazol-5-yl)hexan-2-yl]pyrido[3,4-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H22N8/c1-3-4-6-16(2,8-13-19-10-20-24-13)23-14-11-5-7-18-9-12(11)21-15(17)22-14/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,19,20,24)(H3,17,21,22,23)/t16-/m1/s1 |
InChI 键 |
MFXIZGDOEUUJFM-MRXNPFEDSA-N |
手性 SMILES |
CCCC[C@](C)(CC1=NC=NN1)NC2=NC(=NC3=C2C=CN=C3)N |
规范 SMILES |
CCCCC(C)(CC1=NC=NN1)NC2=NC(=NC3=C2C=CN=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


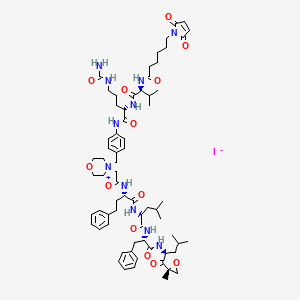
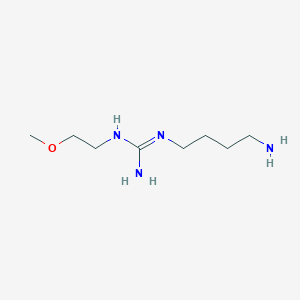

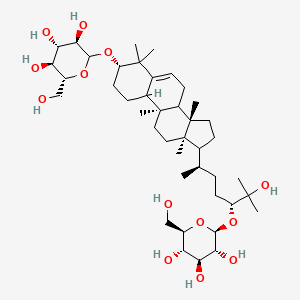
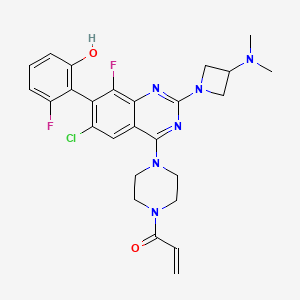
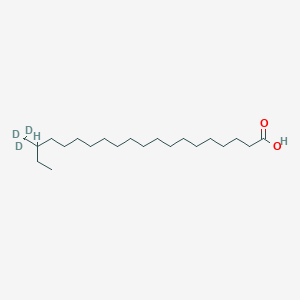

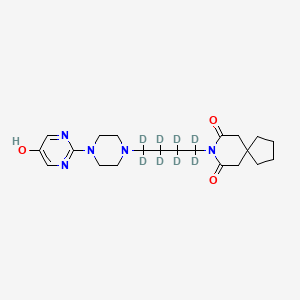
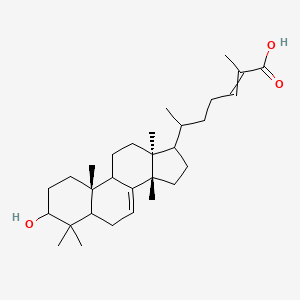
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 3-methylbut-2-enoate](/img/structure/B12427025.png)
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12427027.png)
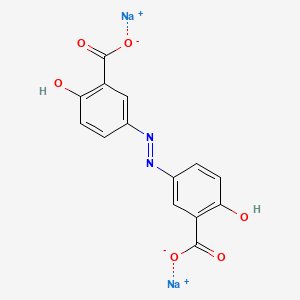
![(5Z)-5-[[3-(1,3-benzoxazol-2-ylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12427042.png)
![(2E)-6-[6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-(prop-1-en-2-yl)-1H,2H,3H,4H,7H,8H,9H,9aH-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12427051.png)
